

Coprexa (Tetrathiomolybdate): A Technical Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprexa™ (Tetrathiomolybdate) is an investigational, orally administered small molecule with a primary mechanism of action centered on the chelation of copper. This technical guide provides an in-depth overview of the current understanding of tetrathiomolybdate's therapeutic potential, with a focus on its applications in Wilson's disease and idiopathic pulmonary fibrosis. The document details its mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant signaling pathways. While the New Drug Application (NDA) for Coprexa for the treatment of initially presenting neurologic Wilson's disease, submitted by Pipex Pharmaceuticals, Inc., received a Refusal to File letter from the U.S. Food and Drug Administration (FDA) in 2008, research into the therapeutic properties of tetrathiomolybdate continues.

Introduction

Tetrathiomolybdate (TM) is a potent and specific copper chelator. Its primary therapeutic rationale lies in its ability to reduce the levels of "free," non-ceruloplasmin-bound copper in the serum, which is considered the most toxic form of copper in the body.[1] This mechanism has led to its investigation in diseases characterized by copper dysregulation or those where copper-dependent processes are implicated in the pathophysiology.

The two primary therapeutic areas of investigation for tetrathiomolybdate have been:



- Wilson's Disease: A rare genetic disorder caused by mutations in the ATP7B gene, leading to excessive copper accumulation in the liver, brain, and other tissues.[1]
- Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by the formation of scar tissue in the lungs, where copper-dependent enzymes are believed to play a role in the fibrotic process.[2]

Mechanism of Action

Tetrathiomolybdate exerts its therapeutic effects through a multi-faceted approach to copper reduction:

- Inhibition of Intestinal Copper Absorption: Studies have shown that tetrathiomolybdate significantly reduces the intestinal uptake of copper.
- Formation of Inert Complexes: In the bloodstream, tetrathiomolybdate forms a stable tripartite complex with copper and albumin. This complex renders the copper biologically unavailable for cellular uptake and facilitates its excretion.
- Inhibition of Copper-Dependent Enzymes: By depleting systemic copper levels, tetrathiomolybdate indirectly inhibits the activity of various copper-dependent enzymes and signaling pathways crucial for certain pathological processes. This includes enzymes involved in angiogenesis and fibrosis.

Signaling Pathways

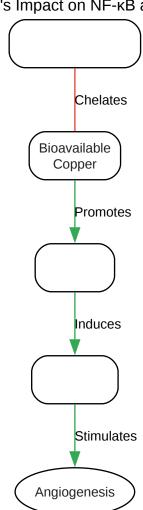
The anti-angiogenic and anti-fibrotic effects of tetrathiomolybdate are mediated through the modulation of key signaling pathways. Copper is a critical cofactor for several pro-angiogenic and pro-fibrotic factors. By reducing bioavailable copper, tetrathiomolybdate can inhibit these pathways.

Inhibition of NF-kB and VEGF Signaling

One of the key mechanisms underlying the anti-angiogenic and anti-inflammatory effects of tetrathiomolybdate is the suppression of the Nuclear Factor-kappa B (NF-кB) signaling cascade.[3][4] NF-кB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis, including Vascular Endothelial



Growth Factor (VEGF).[5] By inhibiting NF-κB, tetrathiomolybdate leads to a downstream reduction in the production of pro-angiogenic mediators like VEGF, IL-6, and IL-8.[5]



Tetrathiomolybdate's Impact on NF-kB and VEGF Signaling

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Tetrathiomolybdate's effect on NF-kB and VEGF.

Clinical Data

Tetrathiomolybdate has been evaluated in several clinical trials for Wilson's disease and idiopathic pulmonary fibrosis. The following tables summarize the key quantitative data from



these studies.

Wilson's Disease

Study	Phase	Number of Patients	Key Findings	Reference
Double-blind, controlled study	III	48	Neurologic deterioration occurred in 1 of 25 patients in the tetrathiomolybdat e arm compared to 6 of 23 patients in the trientine arm (P<.05).	[6][7]
Open-label study	N/A	33	Only 1 of 33 patients showed neurologic deterioration during 8 weeks of tetrathiomolybdat e administration.	[8]

Idiopathic Pulmonary Fibrosis



Study	Phase	Number of Patients	Key Findings	Reference
Open-label trial	1/11	N/A	The trial was completed and results were presented, leading to an Orphan Drug designation from the FDA for this indication. Specific quantitative data from the primary publication is not readily available in the provided search results.	[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the clinical evaluation of tetrathiomolybdate.

Clinical Trial Protocol for Wilson's Disease

A randomized, double-blind, controlled study was conducted to compare the efficacy and safety of tetrathiomolybdate and trientine in patients with neurologic Wilson's disease.[6][7]

- Patient Population: 48 patients with a neurologic presentation of Wilson's disease.[6][7]
- Treatment Arms:
 - Arm 1: 20 mg of tetrathiomolybdate administered three times per day with meals and 20 mg three times per day between meals for 8 weeks.[6][7]

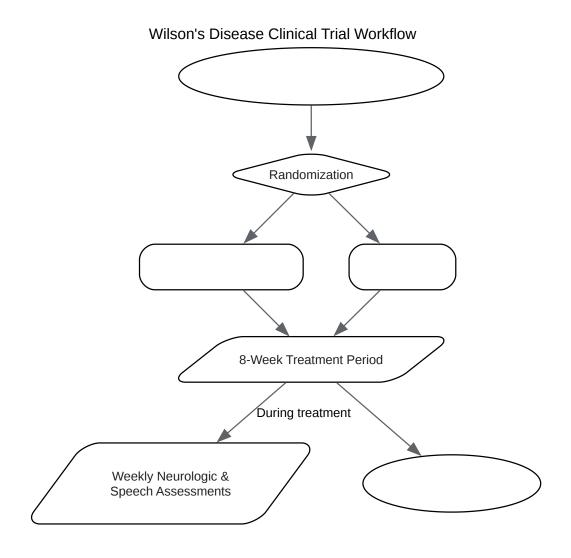
Foundational & Exploratory





- Arm 2: 500 mg of trientine hydrochloride administered two times per day for 8 weeks.[6][7]
- Concomitant Medication: All patients also received 50 mg of zinc twice a day.[6][7]
- Assessments:
 - Neurologic and speech function were assessed weekly.
 - Adverse events were monitored through blood cell counts and biochemical measures.
- Follow-up: Patients were discharged on 50 mg of zinc three times per day and returned for annual follow-up.[6][7]





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Workflow for the Wilson's Disease Clinical Trial.

Measurement of Non-Ceruloplasmin-Bound Copper

The accurate measurement of non-ceruloplasmin-bound copper (NCC) is critical for diagnosing and monitoring Wilson's disease. While historically calculated, direct measurement methods are now preferred.



- Methodology: A common method involves the use of inductively coupled plasma-mass spectrometry (ICP-MS).[9]
- Sample Preparation:
 - Collect blood in a royal blue top tube (K2EDTA, Na2EDTA, or no additive).
 - Separate serum or plasma from cells as soon as possible or within 2 hours of collection.
 - Transfer the serum or plasma to an acid-washed or trace element-free transport tube.
- Analysis: The sample is then analyzed by ICP-MS to quantify the free copper fraction.

Conclusion

Coprexa (tetrathiomolybdate) has demonstrated significant potential as a therapeutic agent, particularly in the management of Wilson's disease, by effectively reducing toxic free copper levels. Its anti-angiogenic and anti-fibrotic properties, mediated through the inhibition of copper-dependent signaling pathways, also suggest broader therapeutic applications. While its path to regulatory approval has faced challenges, the compelling preclinical and clinical data warrant further investigation and development. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing treatments for copper-related and fibrotic diseases.

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